Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a piperazine derivative, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate typically involves the following steps:
Starting Materials: The synthesis begins with ethyl 4-aminobenzoate and 4-methylpiperazine.
Formation of Intermediate: Ethyl 4-aminobenzoate is reacted with thiophosgene to form ethyl 4-isothiocyanatobenzoate.
Final Product Formation: The intermediate is then reacted with 4-methylpiperazine to yield this compound.
The reaction conditions typically involve:
- Solvents such as dichloromethane or tetrahydrofuran.
- Catalysts or bases like triethylamine to facilitate the reactions.
- Controlled temperatures, often around room temperature to slightly elevated temperatures (20-40°C).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves:
- Use of industrial reactors for large-scale synthesis.
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or piperazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
Oxidation: Products may include oxidized derivatives of the benzoate or piperazine rings.
Reduction: Reduced forms of the ester or piperazine groups.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism by which Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate exerts its effects depends on its specific application:
Biological Targets: It may interact with enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: Could involve pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate can be compared with other similar compounds, such as:
Ethyl 4-{[(4-methylpiperazin-1-yl)carbamoyl]amino}benzoate: Similar structure but lacks the thio group, which may affect its reactivity and biological activity.
This compound: Similar but with different substituents on the piperazine ring, altering its properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable molecule for research and industrial purposes.
Biological Activity
Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
This compound, with the molecular formula C14H20N2O2S, features a benzoate moiety linked to a piperazine derivative. The presence of the carbamothioyl group is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C14H20N2O2S |
Molecular Weight | 284.39 g/mol |
CAS Number | Not available |
Antitumor Activity
Compounds containing piperazine rings have been explored for their antitumor activities. For instance, studies have shown that benzamide derivatives can inhibit cell proliferation in various cancer cell lines by targeting specific kinase pathways . this compound may similarly affect tumor growth through mechanisms involving apoptosis and cell cycle arrest.
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for viral replication and cellular proliferation.
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing signaling pathways relevant to both antiviral and antitumor effects.
Case Studies and Research Findings
While direct case studies on this compound are scarce, related research provides insights into its potential applications:
- Benzamide Derivatives Against HBV :
- Antitumor Activity in Cancer Models :
Properties
Molecular Formula |
C15H22N4O2S |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
ethyl 4-[(4-methylpiperazin-1-yl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C15H22N4O2S/c1-3-21-14(20)12-4-6-13(7-5-12)16-15(22)17-19-10-8-18(2)9-11-19/h4-7H,3,8-11H2,1-2H3,(H2,16,17,22) |
InChI Key |
AUIXSRCNKFUMFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NN2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.